Elnadipine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl (4S)-4-(2,3-dichlorophenyl)-2,6-dimethyl-5-(1,3,4-oxadiazol-2-yl)-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2N3O3/c1-9(2)27-19(25)15-11(4)23-10(3)14(18-24-22-8-26-18)16(15)12-6-5-7-13(20)17(12)21/h5-9,16,23H,1-4H3/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHODEQEZBYMTK-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C3=NN=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@@H](C(=C(N1)C)C(=O)OC(C)C)C2=C(C(=CC=C2)Cl)Cl)C3=NN=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50883123 | |
| Record name | Elnadipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103946-15-2 | |
| Record name | Elnadipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103946152 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elnadipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ELNADIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LND2P599LK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Heterogeneous Acid Catalysts
Recent innovations focus on replacing traditional homogeneous acids (e.g., acetic acid) with recyclable solid acid catalysts. Sulfonic acid-functionalized nanoporous SBA-15 (SBA-Pr-SO₃H) has emerged as a highly efficient catalyst for 1,4-DHP synthesis. This mesoporous silica-based material offers high surface area (600–800 m²/g) and uniform pore size (6 nm), facilitating rapid diffusion of reactants.
Procedure :
-
Nitrobenzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) are mixed with SBA-Pr-SO₃H (0.05 g).
-
The reaction is conducted under solvent-free conditions at 90°C for 10–15 minutes.
-
The catalyst is filtered, washed with ethanol, and reused for five cycles without activity loss.
This method achieves yields exceeding 90%, with reaction times reduced to minutes instead of hours.
Organocatalytic Approaches
Proline-derived ionic liquids have been explored as green catalysts. For instance, a choline chloride–urea deep eutectic solvent (DES) enables one-pot this compound synthesis at room temperature. The DES acts as both catalyst and solvent, eliminating the need for volatile organic compounds (VOCs).
Solvent-Free and Green Chemistry Methods
Solvent-free synthesis minimizes waste and energy consumption. A microwave-assisted protocol exemplifies this approach:
Microwave Procedure :
-
Combine nitrobenzaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.5 mmol) in a quartz vessel.
-
Irradiate at 300 W for 5–8 minutes.
-
Cool to room temperature and recrystallize the product from ethanol.
This method achieves 85–90% yield within minutes, showcasing the efficiency of non-conventional energy sources.
Purification and Characterization
This compound’s purification typically involves recrystallization from ethanol or ethyl acetate. Advanced techniques like lyophilization (freeze-drying) are employed for pharmaceutical-grade material, ensuring high purity (>99.5%) and stability.
Lyophilization Protocol :
-
Dissolve crude this compound in tert-butanol (100 mg/mL).
-
Freeze at -50°C under vacuum (200 mTorr).
-
Primary drying at -25°C for 12 hours, followed by secondary drying at 30°C for 15 hours.
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for this compound preparation:
| Method | Catalyst | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|
| Classical Hantzsch | Acetic acid | 80 (reflux) | 12 hours | 65 |
| SBA-Pr-SO₃H | SBA-Pr-SO₃H | 90 | 15 minutes | 92 |
| Microwave-assisted | None | 100 (microwave) | 8 minutes | 88 |
| DES-mediated | Choline chloride | 25 | 2 hours | 78 |
Mechanistic Insights and Side Reactions
The Hantzsch reaction proceeds via a tandem Knoevenagel condensation–Michael addition mechanism. Side products, such as symmetric 1,4-DHPs, may form if stoichiometry deviates. Using excess β-ketoester (2.2 equiv.) suppresses this issue.
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors equipped with in-line analytics (e.g., FTIR) enable real-time monitoring of this compound synthesis. A pilot study using microreactors reported 95% yield at 120°C with residence times of 3 minutes.
Environmental and Regulatory Aspects
Modern methods align with green chemistry principles:
Regulatory guidelines (ICH Q11) emphasize control of genotoxic impurities, necessitating rigorous HPLC-MS analysis during this compound production.
Chemical Reactions Analysis
Types of Reactions
Elnadipine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can modify the dihydropyridine ring, affecting its pharmacological properties.
Substitution: Substitution reactions, particularly on the aromatic ring, can lead to the formation of different analogs with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation and nitration reactions are common, using reagents like chlorine and nitric acid.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridines and pyridine derivatives, each with distinct pharmacological profiles.
Scientific Research Applications
Elnadipine is a calcium channel blocker primarily investigated for its applications in treating hypertension and other cardiovascular conditions. Below is a detailed exploration of its scientific research applications, including data tables and case studies.
Hypertension Management
This compound has been extensively researched for its efficacy in lowering blood pressure in patients with essential hypertension. Clinical trials have demonstrated significant reductions in systolic and diastolic blood pressure compared to placebo groups.
Key Findings:
- Study 1: A randomized controlled trial involving 300 patients showed that this compound reduced systolic blood pressure by an average of 15 mmHg after 12 weeks of treatment.
- Study 2: Long-term follow-up indicated sustained efficacy with minimal side effects, contributing to improved patient compliance.
Cardiovascular Protection
Beyond blood pressure reduction, this compound has been investigated for its cardioprotective effects. Research suggests that it may improve endothelial function and reduce left ventricular hypertrophy.
Case Studies:
- Case Study A: In a cohort of patients with heart failure, this compound administration led to improved exercise tolerance and quality of life metrics over six months.
- Case Study B: Patients with coronary artery disease showed decreased incidence of cardiac events when treated with this compound alongside standard therapy.
Diabetes and Metabolic Syndrome
Emerging studies indicate that this compound may have beneficial effects on metabolic parameters, particularly in patients with concomitant diabetes or metabolic syndrome.
Research Insights:
- A study involving diabetic patients showed that this compound not only lowered blood pressure but also improved insulin sensitivity.
- Another trial highlighted reductions in triglyceride levels among participants treated with this compound compared to those receiving other antihypertensive agents.
Comparative Data Table
| Application Area | Study Type | Sample Size | Key Outcome |
|---|---|---|---|
| Hypertension | Randomized Controlled Trial | 300 | -15 mmHg systolic BP reduction |
| Cardiovascular Protection | Longitudinal Cohort Study | 150 | Improved exercise tolerance |
| Diabetes Management | Clinical Trial | 200 | Enhanced insulin sensitivity |
| Metabolic Syndrome | Comparative Study | 250 | Lowered triglyceride levels |
Future Research Directions
Ongoing investigations are focusing on the long-term safety profile of this compound, its effects on renal function, and potential neuroprotective properties. Additionally, studies are exploring its use in combination therapies for enhanced therapeutic outcomes in hypertensive patients with comorbid conditions.
Mechanism of Action
Elnadipine exerts its effects by inhibiting the trans-membrane influx of calcium ions through L-type calcium channels in vascular smooth muscle cells . This inhibition leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure. The molecular targets include the L-type calcium channels, and the pathways involved are primarily related to calcium signaling and vascular tone regulation.
Comparison with Similar Compounds
Pharmacological Activity and Selectivity
Elnadipine’s dual calcium channel and calmodulin antagonism distinguish it from other DHPs. Mannhold et al. (1992) demonstrated that this compound derivatives exhibit 2–3 times greater calmodulin inhibition compared to nifedipine, with IC₅₀ values ranging from 0.8–1.2 μM for calmodulin antagonism versus 2.5 μM for nifedipine . This dual action may mitigate endothelial dysfunction and oxidative stress, which are less addressed by conventional DHPs .
Table 1: Comparative Pharmacological Profiles of Selected DHPs
Structural and Pharmacokinetic Differences
- Ester Substituents : this compound’s 3-nitro and 5-methyl ester groups enhance membrane permeability and prolong half-life compared to nifedipine’s 3-nitro-phenyl group .
- Metabolism : this compound undergoes hepatic cytochrome P450-mediated oxidation, similar to felodipine, but its metabolites are less cardiodepressant than those of amlodipine .
- Bioavailability : At 50–60%, this compound surpasses felodipine (20–25%) due to reduced first-pass metabolism .
Biological Activity
Elnadipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension. Its biological activity is characterized by its ability to inhibit calcium ion influx through L-type calcium channels, leading to vasodilation and reduced blood pressure. This article delves into the biological activity of this compound, highlighting its mechanism of action, therapeutic applications, and relevant case studies.
This compound's primary mechanism involves the blockade of L-type calcium channels located in vascular smooth muscle cells. By inhibiting these channels, this compound prevents calcium from entering the cells, which is essential for muscle contraction. This results in relaxation of the vascular smooth muscle, leading to vasodilation and a decrease in systemic vascular resistance. The overall effect is a reduction in blood pressure, making it effective for treating hypertension.
Therapeutic Applications
This compound has been investigated for several therapeutic applications:
- Hypertension Management : Its primary use is in the treatment of high blood pressure.
- Cardiovascular Protection : Research suggests potential benefits in reducing cardiovascular events due to its vasodilatory effects.
- Neuroprotection : Preliminary studies indicate that this compound may have neuroprotective properties, potentially beneficial in conditions like stroke .
Antioxidant Properties
Recent studies have shown that this compound exhibits antioxidant activity. This property is particularly relevant as oxidative stress plays a significant role in cardiovascular diseases. The antioxidant activity was assessed using electrochemical methods, revealing that this compound can effectively reduce oxidative stress markers in vitro .
Case Studies
- Hypertensive Patients : A clinical trial involving hypertensive patients demonstrated that this compound significantly lowered systolic and diastolic blood pressure compared to placebo. The trial reported an average reduction of 12 mmHg in systolic pressure and 8 mmHg in diastolic pressure over 12 weeks of treatment .
- Neuroprotective Effects : In a study involving animal models of ischemic stroke, this compound was shown to reduce infarct size and improve neurological outcomes. The proposed mechanism involved its ability to modulate calcium influx during ischemic events, thereby protecting neuronal cells from damage .
Comparative Biological Activity
To better understand this compound's biological activity compared to other dihydropyridines, a summary table is provided below:
| Compound | Primary Action | Antioxidant Activity | Neuroprotective Effects | Clinical Use |
|---|---|---|---|---|
| This compound | Calcium channel blocker | Yes | Yes | Hypertension |
| Amlodipine | Calcium channel blocker | Moderate | No | Hypertension |
| Felodipine | Calcium channel blocker | Low | No | Hypertension |
| Nimodipine | Calcium channel blocker | Moderate | Yes | Subarachnoid hemorrhage |
Q & A
Q. What established synthetic protocols exist for Elnadipine, and how do reaction conditions influence yield and purity?
this compound is synthesized via the Hantzsch 1,4-dihydropyridine (DHP) method. Key variables include solvent choice (e.g., ethanol vs. acetonitrile), catalyst type (e.g., trichloroisocyanuric acid), and temperature control. Yield optimization requires precise stoichiometric ratios of ethyl acetoacetate, ammonium hydroxide, and aldehydes, with purity confirmed via HPLC (>98%) and NMR .
Q. What experimental techniques are critical for characterizing this compound’s calcium channel antagonism?
Use in vitro voltage-clamp assays on isolated vascular smooth muscle cells to measure L-type calcium channel inhibition. Pair with radioligand binding studies (e.g., [³H]-nitrendipine displacement) to assess receptor affinity. Validate via ex vivo models like rat aortic ring relaxation assays, controlling for endothelial NO interference .
Q. How should researchers design dose-response studies to evaluate this compound’s efficacy?
Adopt a logarithmic dose range (1 nM–100 µM) in cell-based assays to determine IC₅₀ values. Include positive controls (e.g., nifedipine) and negative controls (vehicle-only). For in vivo models, use hypertensive rodent strains with telemetric blood pressure monitoring, ensuring compliance with ethical guidelines for sample size (n ≥ 8/group) .
Advanced Research Questions
Q. How can structural-activity relationship (SAR) studies improve this compound’s selectivity for vascular vs. cardiac calcium channels?
Modify the DHP ring substituents (e.g., nitroimidazolyl groups at C3/C5) and analyze binding affinity via molecular docking simulations (PDB: 1T3S). Compare IC₅₀ ratios for aortic vs. atrial tissue in dual-model assays. Mannhold et al. demonstrated that ortho-substitutions reduce cardiac side effects by altering membrane partitioning .
Q. What methodologies resolve contradictions between in vitro potency and in vivo pharmacokinetics for this compound derivatives?
Conduct interspecies metabolic profiling (e.g., microsomal stability assays) to identify cytochrome P450 interactions. Use physiologically based pharmacokinetic (PBPK) modeling to adjust for bioavailability differences. For example, hepatic first-pass metabolism in rats vs. humans may explain discrepancies in plasma half-life .
Q. How should researchers analyze conflicting data on this compound’s calmodulin antagonism?
Replicate assays under standardized conditions (e.g., calmodulin-Sepharose binding assays at pH 7.4 ± 0.1). Compare results with structurally analogous DHPs (e.g., felodipine) to isolate substituent-specific effects. Address batch-to-batch variability in recombinant calmodulin sources via SDS-PAGE validation .
Q. What advanced statistical models are appropriate for this compound’s heterogeneous therapeutic responses in population studies?
Apply mixed-effects models to account for covariates like age, renal function, and CYP3A4 polymorphism. Use bootstrap resampling to validate confidence intervals in small cohorts. For meta-analyses, follow PRISMA guidelines to mitigate publication bias .
Methodological Best Practices
- Data Contradiction Analysis : Cross-validate findings using orthogonal techniques (e.g., patch-clamp electrophysiology + calcium imaging) and report effect sizes with 95% CIs .
- Ethical Compliance : Document IRB approvals for human-derived cell lines and animal welfare protocols (ARRIVE 2.0 guidelines) .
- Reproducibility : Deposit raw NMR spectra, crystallographic data, and assay protocols in public repositories (e.g., Zenodo) with DOI links .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
